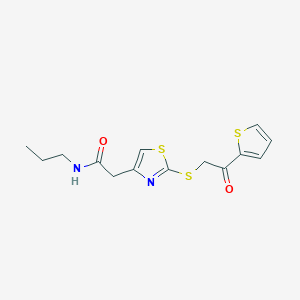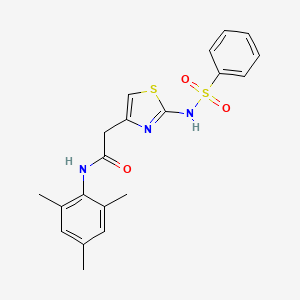
N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide” is a chemical compound with the molecular formula C20H21N3O3S2 and a molecular weight of 415.53. It’s a derivative of thiazole, a class of compounds known for their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds . The resulting intermediate compounds are then treated with other reagents to yield the final derivatives .Molecular Structure Analysis
Thiazoles are planar, five-membered heterocyclic compounds containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide derivatives have been explored for their structure-activity relationships, particularly in the context of inhibiting PI3Kα and mTOR, crucial for cancer therapy. Modifications to the molecular structure, such as varying the heterocyclic rings, have been studied to enhance metabolic stability and retain in vitro potency against these targets, offering insights into the development of potent anticancer agents (Stec et al., 2011).
Anticonvulsant Activity
Research on indoline derivatives of this compound has shown significant anticonvulsant activity. This includes evaluations through maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures models, indicating the therapeutic potential of these compounds in epilepsy treatment (Nath et al., 2021).
Antimicrobial Properties
The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, aimed for use as antimicrobial agents, demonstrates the broad-spectrum antibacterial and antifungal activities of these molecules. Such research points toward the potential of this compound derivatives in addressing various infectious diseases (Darwish et al., 2014).
Glutaminase Inhibition for Cancer Therapy
Investigations into analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), including those related to this compound, have revealed their role as allosteric inhibitors of kidney-type glutaminase (GLS). These studies provide a foundation for developing new cancer therapies by targeting metabolic pathways critical for tumor growth and survival (Shukla et al., 2012).
Antimalarial and COVID-19 Potential
Research into antimalarial sulfonamides also highlights the potential use of this compound derivatives against COVID-19. By utilizing computational calculations and molecular docking studies, these compounds have been identified as promising candidates for treating COVID-19 due to their ability to interact with key viral proteins (Fahim & Ismael, 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-13-9-14(2)19(15(3)10-13)22-18(24)11-16-12-27-20(21-16)23-28(25,26)17-7-5-4-6-8-17/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCSAFQLXPAQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

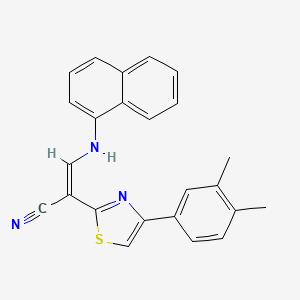
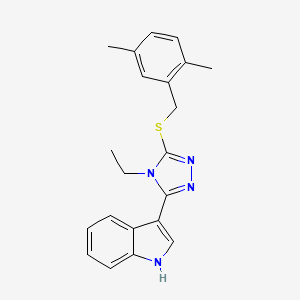
![N-[(3,5-Dimethylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2890582.png)
![N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide](/img/structure/B2890583.png)
![4,5-dichloro-1-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B2890584.png)
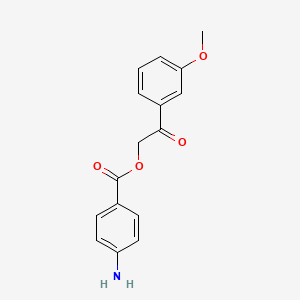
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2890589.png)
![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2890590.png)
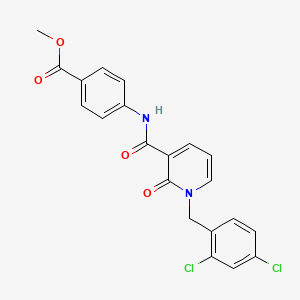
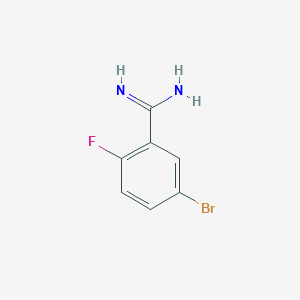

![6-Cyclopropyl-2-[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2890595.png)
